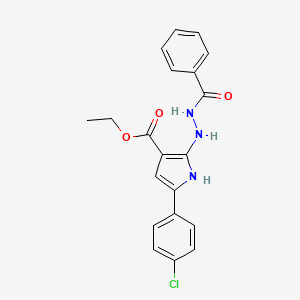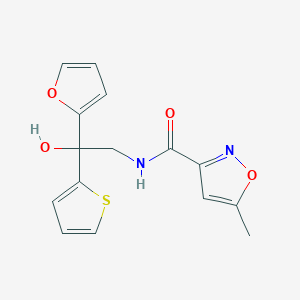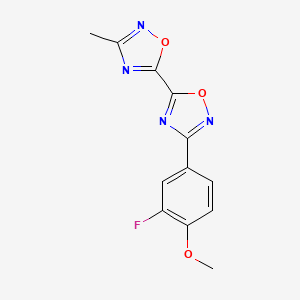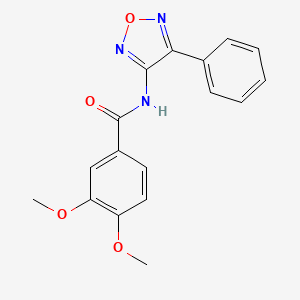
ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate, commonly referred to as EBCPC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a biologically active compound that has been used in various laboratory experiments to study its biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
Ethyl 2-(2-benzoylhydrazino)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate is involved in various synthetic processes yielding compounds with potential applications in medicinal chemistry and material science. Notably, its structural motifs are central to the synthesis of complex molecules demonstrating varied biological activities and chemical properties.
For instance, derivatives of pyrrolo[2,3-c]quinoline, obtained through condensation reactions involving ethyl azidoacetate and 4-formylquinolines, highlight the compound's role in synthesizing new heterocyclic systems. These processes leverage the molecule's reactivity, showcasing its utility in creating biologically active derivatives with potential therapeutic applications (Molina, Alajarín, & Sánchez-Andrada, 1993).
Biological Activity
The synthetic versatility of this compound extends to its participation in creating compounds with significant biological activity. Research into derivatives of this compound has uncovered potential antimicrobial properties, with some synthesized agents demonstrating promising efficacy against specific microbial strains. This antimicrobial activity underscores the compound's potential as a scaffold for developing new antimicrobial agents, contributing to the ongoing search for novel therapeutics against resistant microbial strains (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Additionally, compounds synthesized from this compound have been evaluated for their anticancer properties, particularly against breast cancer. The multicomponent synthesis approach has yielded derivatives showing significant antiproliferative potential, with some compounds inducing apoptosis in cancer cell lines. This research provides a foundation for further investigations into the compound's utility in cancer therapy, highlighting its role in the design and discovery of new anticancer agents (Gad et al., 2020).
Material Science Applications
Beyond its biological applications, this compound and its derivatives have potential applications in material science, particularly in the development of non-linear optical (NLO) materials. Research into the structural and electronic properties of these compounds has revealed promising characteristics for NLO applications, indicating the compound's utility in the synthesis of materials with desirable optical properties for technological applications (Singh, Rawat, & Sahu, 2014).
特性
IUPAC Name |
ethyl 2-(2-benzoylhydrazinyl)-5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-27-20(26)16-12-17(13-8-10-15(21)11-9-13)22-18(16)23-24-19(25)14-6-4-3-5-7-14/h3-12,22-23H,2H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLDNFNGOBGLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Cl)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2733053.png)
![N-1,3-benzodioxol-5-yl-2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2733056.png)




![5-methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733062.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2733064.png)
![3,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2733065.png)



![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)